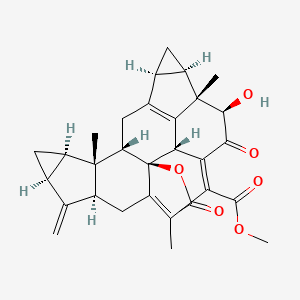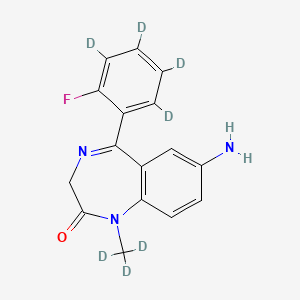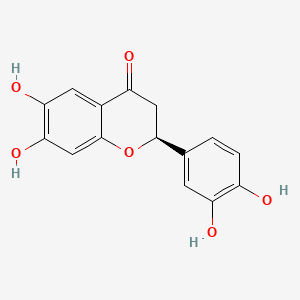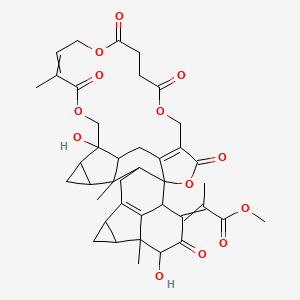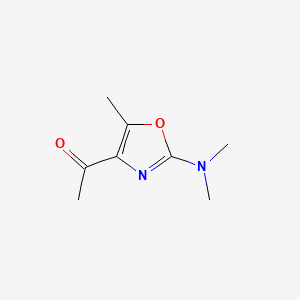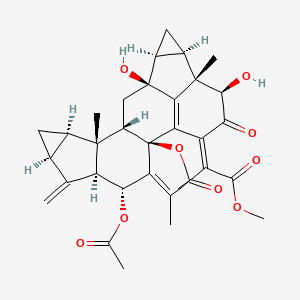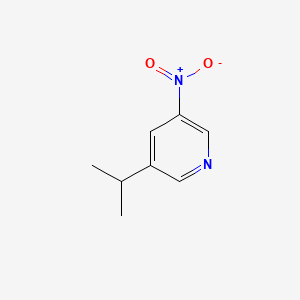
3-Isopropyl-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-5-nitropyridine is a chemical compound with the molecular formula C8H10N2O2. It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of nitropyridines, such as this compound, typically involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to yield 3-nitropyridine .Molecular Structure Analysis
The molecular structure of nitropyridines is characterized by a nitro group (-NO2) attached to a pyridine ring . The nitro group is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis
Nitropyridines undergo various chemical reactions. For instance, they can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical and Chemical Properties Analysis
Nitro compounds, like this compound, are a very important class of nitrogen derivatives. They have high dipole moments due to the polar character of the nitro group .Applications De Recherche Scientifique
Kinetics and Substitution Reactions
Research has shown that 3-nitropyridines, including 3-Isopropyl-5-nitropyridine, are involved in various nucleophilic substitution reactions. For instance, Hamed (1997) studied the kinetics of reactions of 2-chloro-3-nitropyridine with different amines, revealing insights into the reactivity of nitropyridine derivatives under various conditions (Hamed, 1997).
Synthesis and Molecular Transformations
Marcelis and Plas (1989) investigated the synthesis of 3-nitropyridines, including isopropyl variants, via inverse electron-demand Diels-Alder reactions with enamines (Marcelis & Plas, 1989). Similarly, Borovlev et al. (2018) explored the arylamination of 3-nitropyridine, leading to the formation of 2-arylamino-5-nitropyridines, demonstrating complex molecular transformations (Borovlev et al., 2018).
Novel Heteroisoindoles and Isocyanate Reactions
Ono et al. (2002) described the preparation of novel heteroisoindoles from nitropyridines, showcasing the potential of nitropyridines in synthesizing complex heterocyclic structures (Ono et al., 2002). Additionally, Holt and Fiksdahl (2007) studied the reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions, further highlighting the versatility of nitropyridine derivatives in chemical synthesis (Holt & Fiksdahl, 2007).
Anticoccidial Agents and ESR Spectra
Morisawa, Kataoka, and Kitano (1977) synthesized nitropyridinecarboxamides, including 3-nitropyridine derivatives, to explore their anticoccidial activity, demonstrating the potential biomedical applications of these compounds (Morisawa, Kataoka, & Kitano, 1977). Cottrell and Rieger (1967) provided insights into the electron spin resonance (ESR) spectra of substituted pyridine and pyrimidine anion radicals, including 3-nitropyridine, contributing to our understanding of their electronic properties (Cottrell & Rieger, 1967).
Molecular Electronics and Reaction with Nucleophiles
Derosa, Guda, and Seminario (2003) described the use of a 3-nitropyridine derivative in a programmable molecular diode, showcasing its potential in nanotechnology and molecular electronics (Derosa, Guda, & Seminario, 2003). Bastrakov et al. (2019) investigated the reactions of 3-R-5-nitropyridines with nucleophiles, revealing the diverse chemical reactivity of these compounds (Bastrakov et al., 2019).
Vibrational Spectral Studies
Balachandran, Lakshmi, and Janaki (2012) conducted conformational stability and vibrational spectral studies of nitropyridine derivatives, contributing to the understanding of their physical properties (Balachandran, Lakshmi, & Janaki, 2012).
Oxidative Amination and Synthetic Approaches
Bakke and Svensen (2001) explored the oxidative amination of 3-nitropyridines, demonstrating a method for regioselective substitution (Bakke & Svensen, 2001). Le, Asahara, and Nishiwaki (2015) developed an alternative synthetic approach to 3-alkylated/arylated 5-nitropyridines, indicating the adaptability of these compounds in synthetic chemistry (Le, Asahara, & Nishiwaki, 2015).
Mécanisme D'action
Mode of Action:
3-Isopropyl-5-nitropyridine: likely exerts its effects through a combination of mechanisms:
- Electrophilic Aromatic Substitution (EAS): Although the reaction mechanism is not a typical EAS, the nitro group migrates from the 1-position to the 3-position via a [1,5] sigmatropic shift . This rearrangement alters the electronic distribution of the pyridine ring.
Action Environment:
Environmental factors (e.g., pH, temperature, humidity) can influence the compound’s stability, efficacy, and bioavailability. For instance, pH variations may affect its solubility and absorption.
: Bakke, J. M. Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 75(10), 1403–1410. DOI: 10.1351/pac200375101403
Orientations Futures
Propriétés
IUPAC Name |
3-nitro-5-propan-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(2)7-3-8(10(11)12)5-9-4-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVLACOHVXDOBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CN=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00667475 |
Source


|
| Record name | 3-Nitro-5-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00667475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131941-33-8 |
Source


|
| Record name | 3-Nitro-5-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00667475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
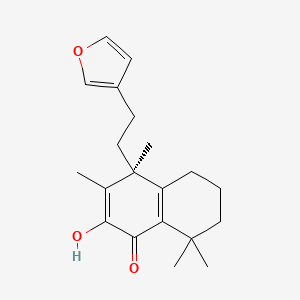
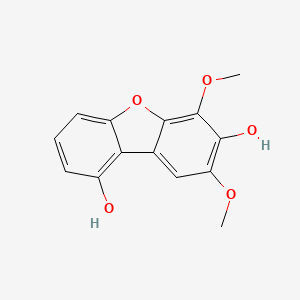
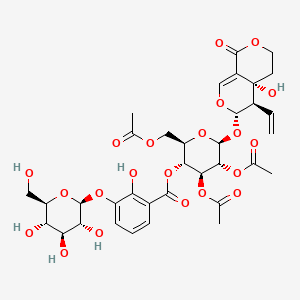
![2-Chloro-1-[4-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B593534.png)
